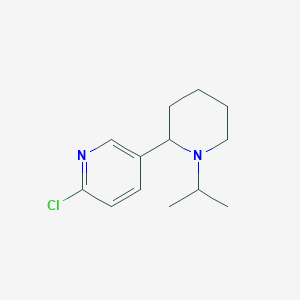
(S)-3,4-dicarboxyphenylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3,4-Dicarboxyphenylglycine is an organic compound that belongs to the class of amino acids It is characterized by the presence of two carboxyl groups attached to a phenyl ring and a glycine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,4-dicarboxyphenylglycine typically involves the use of starting materials such as 3,4-dicarboxybenzaldehyde and glycine. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the desired amino acid. The reaction conditions often include acidic or basic environments to facilitate the formation of the intermediate compounds and the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: (S)-3,4-Dicarboxyphenylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents are used under specific conditions to achieve the desired substitutions.
Major Products Formed: The major products formed from these reactions include various substituted phenylglycine derivatives, oxidized quinones, and reduced alcohols or amines.
科学的研究の応用
(S)-3,4-Dicarboxyphenylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-3,4-dicarboxyphenylglycine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist of certain receptors, modulating their activity and influencing downstream signaling pathways. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their conformation and activity.
類似化合物との比較
(S)-3,4-Dihydroxyphenylglycine: Similar in structure but with hydroxyl groups instead of carboxyl groups.
(S)-3,4-Dimethoxyphenylglycine: Contains methoxy groups instead of carboxyl groups.
(S)-3,4-Dichlorophenylglycine: Features chlorine atoms instead of carboxyl groups.
Uniqueness: (S)-3,4-Dicarboxyphenylglycine is unique due to the presence of two carboxyl groups, which confer distinct chemical reactivity and biological activity. This structural feature allows it to participate in a wide range of chemical reactions and interact with specific molecular targets, making it a valuable compound in various research applications.
特性
分子式 |
C10H9NO6 |
|---|---|
分子量 |
239.18 g/mol |
IUPAC名 |
4-(carboxymethylamino)phthalic acid |
InChI |
InChI=1S/C10H9NO6/c12-8(13)4-11-5-1-2-6(9(14)15)7(3-5)10(16)17/h1-3,11H,4H2,(H,12,13)(H,14,15)(H,16,17) |
InChIキー |
UEZXIDOCKYONTN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NCC(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-2-methylpiperazine-1-carboxylate](/img/structure/B11825213.png)

![Tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate](/img/structure/B11825219.png)

![tert-butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate](/img/structure/B11825229.png)



![(Z)-7-[(1R,2R,3R,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B11825256.png)
![(3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B11825259.png)

![Ethyl 5-fluoro-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11825270.png)
